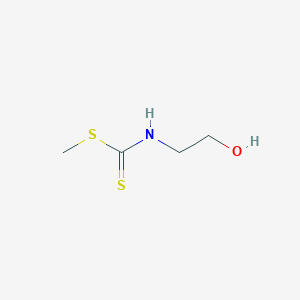

Methyl (2-hydroxyethyl)carbamodithioate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(2-hydroxyethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS2/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUIUIJPXQCMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534106 | |

| Record name | Methyl (2-hydroxyethyl)carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56158-48-6 | |

| Record name | Methyl (2-hydroxyethyl)carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl (2-hydroxyethyl)carbamodithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl (2-hydroxyethyl)carbamodithioate. Dithiocarbamates are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and agriculture.[1] This document outlines a detailed, robust protocol for the synthesis of the title compound via a one-pot, three-component reaction. Furthermore, it details the expected analytical characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the structure and purity of the synthesized product. All quantitative data is summarized in tables for clarity, and key workflows are visualized using diagrams.

Synthesis

The synthesis of this compound is achieved through the reaction of a primary amine (2-aminoethanol) with carbon disulfide in a basic medium to form a dithiocarbamate salt intermediate.[2] This intermediate is then S-alkylated in situ using a methylating agent, such as methyl iodide, to yield the final product.[3] This method is efficient and represents a highly atom-economic process for producing S-alkyl dithiocarbamates.[3]

Overall Reaction Scheme

HO-CH₂CH₂-NH₂ + CS₂ + NaOH → [HO-CH₂CH₂-NH-CSS⁻Na⁺] + H₂O [HO-CH₂CH₂-NH-CSS⁻Na⁺] + CH₃I → HO-CH₂CH₂-NH-CSS-CH₃ + NaI

Experimental Protocol

Materials:

-

2-Aminoethanol (Ethanolamine)

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Methyl Iodide (CH₃I)

-

Methanol

-

Diethyl ether

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Formation of Dithiocarbamate Salt:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), dissolve 2-aminoethanol (10.0 mmol, 1.0 eq) in 50 mL of methanol.

-

To this stirring solution, add a solution of sodium hydroxide (10.0 mmol, 1.0 eq) in 20 mL of water dropwise, ensuring the temperature remains below 10 °C.

-

After the addition of NaOH is complete, add carbon disulfide (11.0 mmol, 1.1 eq) dropwise over 20 minutes. A pale yellow precipitate of the sodium dithiocarbamate salt may form.

-

Allow the mixture to stir at 0-5 °C for an additional 1 hour after the CS₂ addition is complete.

-

-

S-Methylation:

-

While maintaining the temperature at 0-5 °C, add methyl iodide (10.5 mmol, 1.05 eq) to the reaction mixture dropwise.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the remaining mixture into 100 mL of cold deionized water and extract with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthesis Workflow Diagram

Characterization

The structural confirmation of the synthesized this compound (Molecular Weight: 151.27 g/mol , Formula: C₄H₉NOS₂) is performed using a combination of spectroscopic techniques.[2] The following sections detail the expected results from these analyses.

Data Presentation

The quantitative data from NMR and IR spectroscopy are summarized in the tables below.

| ¹H NMR (Predicted) | |||

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |

| ~ 2.60 | S-CH₃ | Singlet (s) | 3H |

| ~ 3.50 | HO-CH₂-CH₂ -NH- | Triplet (t) | 2H |

| ~ 3.75 | HO-CH₂ -CH₂-NH- | Triplet (t) | 2H |

| Variable (depends on solvent, concentration) | OH | Broad Singlet (s) | 1H |

| Variable (depends on solvent) | NH | Broad Singlet (s) | 1H |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 18-22 | S-C H₃ |

| ~ 50-55 | HO-CH₂-C H₂-NH- |

| ~ 60-65 | HO-C H₂-CH₂-NH- |

| ~ 198-205 | N-C (=S)S- |

| FT-IR (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| 3500 - 3200 (broad) | O-H stretch |

| 3300 - 3100 (broad) | N-H stretch |

| 2950 - 2850 (sharp) | C-H stretch (aliphatic) |

| ~ 1500 | N-H bend |

| ~ 1450 | C-N stretch (thioureide) |

| ~ 1050 | C-O stretch |

| ~ 980 | C=S stretch |

| ~ 700 | C-S stretch |

Spectroscopic Analysis Details

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons attached to the sulfur as a sharp singlet. The two methylene groups of the hydroxyethyl chain will appear as two triplets, assuming coupling between them. The hydroxyl and amine protons typically appear as broad singlets, and their chemical shifts are highly dependent on the solvent and sample concentration.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals. The thiocarbonyl carbon (C=S) is characteristically found far downfield, typically in the 198-205 ppm range.[4] The carbons of the hydroxyethyl group and the S-methyl group are expected in the aliphatic region, with the carbon attached to the oxygen appearing more downfield than the one attached to the nitrogen.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A prominent broad absorption band between 3500-3200 cm⁻¹ indicates the O-H stretching vibration, characteristic of the alcohol group.[6] A broad N-H stretch is also expected. Sharp peaks in the 2950-2850 cm⁻¹ region correspond to the aliphatic C-H stretching. The presence of the dithiocarbamate moiety is confirmed by the C-N stretching (thioureide) band around 1450 cm⁻¹ and the C=S stretching vibration near 980 cm⁻¹.[2]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) should show the molecular ion peak [M]⁺ at an m/z of 151. Key fragmentation patterns would likely involve the loss of the S-methyl group (-SCH₃) and cleavage of the ethyl chain, which can be compared to the fragmentation of similar dithiocarbamates.[7][8]

Characterization Logic Diagram

Conclusion

This guide provides a detailed framework for the successful synthesis and comprehensive characterization of this compound. The outlined experimental protocol is based on established, efficient methods for dithiocarbamate synthesis.[9] The predicted analytical data serves as a benchmark for researchers to verify the identity, structure, and purity of the synthesized compound. This foundational information is critical for professionals engaged in drug discovery and development, enabling further investigation into the biological activities and potential applications of this and related dithiocarbamate derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 56158-48-6 | Benchchem [benchchem.com]

- 3. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Carbamodithioic acid, dimethyl-, methyl ester [webbook.nist.gov]

- 8. Carbamodithioic acid, diethyl-, methyl ester [webbook.nist.gov]

- 9. A highly efficient synthesis of dithiocarbamates in green reaction media - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and development purposes only. It is not for human or veterinary use. Users should consult original research and safety data sheets for comprehensive information.

Introduction

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a tetrazole derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably Cilostazol.[1][2] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used for its antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties.[2] Understanding the chemical properties, synthesis, and safety of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is therefore crucial for professionals in drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized in the table below. This data is essential for its handling, storage, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 73963-42-5 | [2][3][4] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [2][3][5] |

| Molecular Weight | 242.75 g/mol | [1][2][3][5] |

| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyltetrazole | [3] |

| Synonyms | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, 1-Cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, Cilostazol Impurity 6 | [2][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 49-52 °C | [2] |

| Boiling Point (Predicted) | 425.2 ± 24.0 °C | [2] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 1.23 ± 0.10 | [2] |

| InChI | InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2 | [1][2][4] |

| InChIKey | INTQSGGUSUSCTJ-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | C1CCC(CC1)N2C(=NN=N2)CCCCCl | [4] |

Safety and Hazard Information

Appropriate safety precautions are paramount when handling 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in a laboratory setting. The GHS hazard classifications and associated precautionary statements are outlined below.

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable Solid (H228) | P210, P240, P241, P370+P378 |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Damage/Irritation | Causes serious eye irritation (H319) | P264, P280, P305+P351+P338, P337+P313 |

Note: This chemical does not meet GHS hazard criteria for 75% of all reports to the ECHA C&L Inventory.[3] However, the aggregated GHS information from 4 reports by companies indicates the hazards listed above.[3]

Handling and Storage:

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly sealed. Recommended storage temperature is 2-8°C.[2]

-

Handling: Avoid contact with skin and eyes. Use personal protective equipment as required. Keep away from heat, sparks, and open flames.[6][7][8]

Experimental Protocols: Synthesis

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is synthesized through a multi-step process. A common method involves the reaction of N-(5-chloro-n-pentanoyl)cyclohexylamine with phosphorus pentachloride followed by cyclization with trimethylsilyl azide.[5]

Materials:

-

N-(5-chloro-n-pentanoyl)cyclohexylamine (12.8 g)

-

Phosphorus pentachloride (15.9 g)

-

Toluene (120 g)

-

Trimethylsilyl azide (9.8 g)

-

Water

Procedure:

-

Combine N-(5-chloro-n-pentanoyl)cyclohexylamine and phosphorus pentachloride in toluene at room temperature (20°C).

-

Stir the mixture for approximately 3 hours.

-

Add trimethylsilyl azide to the reaction mixture.

-

Continue stirring at room temperature for about 16 hours.

-

After the reaction is complete, add 50 g of water to quench the reaction.

-

Separate the organic phase from the aqueous phase.

-

Wash the organic phase with 40 g of water.

-

Evaporate the toluene completely under vacuum at a temperature of approximately 45-50°C.

-

The resulting product is 1-cyclohexyl-5-(4-chlorobutyl) tetrazole (13.3 g), with a molar yield of approximately 93%.[5]

Another reported synthesis involves the reaction of N-cyclohexyl-5-chloropentanamide with phosphorous pentachloride in benzene at 0°C.[9]

Visualizations

Synthesis Workflow of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

Caption: A flowchart illustrating the key stages and reactants in the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Biological Activity Context

Caption: The role of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as an intermediate in the synthesis of the drug Cilostazol.

References

- 1. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]

- 2. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 3. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. miritz.com [miritz.com]

- 8. media.laballey.com [media.laballey.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Mechanism of Action for Dithiocarbamate RAFT Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, kinetics, and practical application of dithiocarbamate-mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It is designed to serve as a technical resource for researchers and professionals involved in polymer synthesis and drug development, offering detailed insights into the underlying principles and experimental considerations.

Core Principles of Dithiocarbamate RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.[1] The process is mediated by a chain transfer agent (CTA), and dithiocarbamates represent a significant class of these agents.

The core of the RAFT mechanism involves a degenerative chain transfer process where a propagating radical (P•) reversibly adds to the thiocarbonyl group of the RAFT agent (a dithiocarbamate in this case), forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical derived from the RAFT agent's leaving group (R•). This rapid equilibrium between active (propagating) and dormant (macro-RAFT agent) species allows for controlled polymer growth.[2]

The general mechanism of RAFT polymerization can be visualized as follows:

Dithiocarbamate RAFT agents are characterized by the Z-group being a dialkyl- or aryl-substituted nitrogen atom attached to the thiocarbonyl carbon. The lone pair of electrons on the nitrogen atom plays a crucial role in modulating the reactivity of the C=S double bond.[3] This electron-donating effect generally makes dithiocarbamates less reactive than dithioesters or trithiocarbonates, rendering them particularly suitable for controlling the polymerization of less-activated monomers (LAMs) such as vinyl acetate and N-vinylpyrrolidone.[4][5]

A key innovation in dithiocarbamate RAFT chemistry is the development of "switchable" RAFT agents. These agents, typically containing a pyridinyl substituent on the nitrogen, can be protonated to increase their reactivity, making them effective for the polymerization of more-activated monomers (MAMs) like acrylates and styrenes.[6] This "switching" ability allows for the synthesis of block copolymers from monomers with disparate reactivities using a single RAFT agent.

Quantitative Kinetic Data

The effectiveness of a RAFT polymerization is governed by the rates of addition (k_add) and fragmentation (k_frag), which are often expressed as a chain transfer constant (C_tr). Below are tables summarizing key kinetic parameters for selected dithiocarbamate RAFT agents with various monomers.

Table 1: Chain Transfer Constants (Ctr) of Dithiocarbamate RAFT Agents

| RAFT Agent | Monomer | Ctr | Temperature (°C) | Notes |

| Malonate N,N-diphenyldithiocarbamate | Vinyl Acetate | ~26 | 60 | Good control over vinyl acetate polymerization.[6] |

| Malonate N,N-diphenyldithiocarbamate | Styrene | ~2.7 | 110 | Moderate control over styrene polymerization.[6] |

| S-Cyanomethyl N,N-dimethyldithiocarbamate | Vinyl Acetate | 3.2 | 60 | Interchain transfer constant.[5] |

| Cyanomethyl methyl(phenyl)dithiocarbamate | 1-Vinyl-1,2,4-triazole | - | 60 | Found to be one of the most effective agents for this monomer.[7] |

| Cyanomethyl methyl(pyridine-4-yl)dithiocarbamate | 1-Vinyl-1,2,4-triazole | - | 60 | Also highly effective for this monomer.[7] |

Table 2: Polymerization Data for Dithiocarbamate-Mediated RAFT

| RAFT Agent | Monomer | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |

| Benzyl 1-pyrrolecarbodithioate | N-isopropylacrylamide | < 50,000 | < 1.3 | - |

| Cumyl 1-pyrrolecarbodithioate | N-isopropylacrylamide | < 50,000 | < 1.3 | - |

| Malonate N,N-diphenyldithiocarbamate | Vinyl Acetate | > 50,000 | < 1.5 | - |

| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Methyl Acrylate | - | < 1.1 | - |

| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Styrene | - | < 1.1 | - |

| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Vinyl Acetate | - | < 1.3 | - |

| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Methyl Methacrylate | - | < 1.5 | - |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful RAFT polymerization. The following sections outline key experimental procedures.

General Protocol for Dithiocarbamate-Mediated RAFT Polymerization

This protocol provides a general procedure for the solution polymerization of a monomer using a dithiocarbamate RAFT agent and a thermal initiator.[8]

Materials:

-

Monomer (e.g., vinyl acetate, styrene)

-

Dithiocarbamate RAFT agent

-

Radical initiator (e.g., AIBN, V-501)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Schlenk flask or ampule

-

Nitrogen or argon source

-

Oil bath

Procedure:

-

To a Schlenk flask or ampule, add the dithiocarbamate RAFT agent, monomer, and initiator in the desired molar ratios.

-

Add the appropriate volume of anhydrous solvent to achieve the target concentration.

-

Seal the flask or ampule and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the vessel with an inert gas (nitrogen or argon).

-

Immerse the reaction vessel in a preheated oil bath at the desired polymerization temperature.

-

Allow the polymerization to proceed for the specified time.

-

To quench the reaction, cool the vessel in an ice bath and expose the solution to air.

-

Isolate the polymer by precipitation into a non-solvent (e.g., methanol, hexanes), followed by filtration and drying under vacuum.

Protocol for Kinetic Analysis via In-situ NMR

In-situ NMR spectroscopy is a powerful tool for monitoring the kinetics of RAFT polymerization in real-time.[9]

Equipment:

-

NMR spectrometer with a variable temperature probe

-

NMR tubes with a sealable cap (e.g., J. Young valve)

Procedure:

-

Prepare a stock solution of the monomer, dithiocarbamate RAFT agent, initiator, and an internal standard (e.g., mesitylene) in a deuterated solvent.

-

Transfer a known volume of the stock solution to an NMR tube.

-

Seal the NMR tube and degas the solution using the freeze-pump-thaw method.

-

Place the NMR tube in the preheated NMR spectrometer probe.

-

Acquire ¹H NMR spectra at regular time intervals throughout the polymerization.

-

Determine the monomer conversion by integrating the signals of the monomer and the internal standard.

Protocol for Chain Extension Polymerization

A successful chain extension experiment is a strong indicator of the "living" character of the synthesized polymer.

Procedure:

-

Synthesize a macro-RAFT agent (a polymer with a dithiocarbamate end-group) using the protocol in section 3.1.

-

Purify the macro-RAFT agent to remove any unreacted monomer and initiator.

-

In a Schlenk flask, dissolve the purified macro-RAFT agent and a new batch of initiator in a suitable solvent.

-

Add the second monomer to the solution.

-

Degas the solution and conduct the polymerization as described in section 3.1.

-

Analyze the resulting block copolymer by GPC to observe the shift in molecular weight.

Mandatory Visualizations

Signaling Pathway: The Core RAFT Equilibrium

Experimental Workflow: Kinetic Analysis of Dithiocarbamate RAFT

Logical Relationship: Influence of Z-Group on Dithiocarbamate Reactivity

References

- 1. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. boronmolecular.com [boronmolecular.com]

- 9. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Analysis of N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)carbamodithioic acid methyl ester is a small organic molecule with potential applications in synthesis, including as an intermediate in the creation of oxacephem antibiotics.[1] A thorough understanding of its three-dimensional structure is critical for predicting its reactivity, biological activity, and for the rational design of novel derivatives. This guide provides a comprehensive overview of the methodologies used to elucidate the structure of this and related compounds, presenting expected structural features and detailed experimental protocols. While specific crystallographic data for the title compound is not publicly available, this document compiles typical data from analogous dithiocarbamate structures to offer valuable insights.

Introduction to Dithiocarbamates

Dithiocarbamates are a class of organosulfur compounds characterized by the >N−C(=S)S− functional group.[2] They are analogues of carbamates where both oxygen atoms have been replaced by sulfur. The lone pair of electrons on the nitrogen atom can delocalize into the dithiocarbonyl group, resulting in resonance structures that impart a degree of double-bond character to the C-N bond.[2][3] This electronic feature influences the geometry and reactivity of the molecule. Dithiocarbamates are versatile ligands that form stable complexes with a wide range of transition metals.[3][4][5]

Expected Structural Features

Based on the analysis of related dithiocarbamate structures, the following structural characteristics are anticipated for N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester.

Molecular Geometry

The core dithiocarbamate moiety (>N-CS2-) is expected to be planar or nearly planar due to the resonance stabilization.[2] The geometry around the nitrogen atom will likely be trigonal planar. The presence of the 2-hydroxyethyl group introduces conformational flexibility.

Bond Lengths and Angles

Quantitative structural data for N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester is not available in the cited literature. However, typical bond lengths and angles for similar dithiocarbamate esters can be summarized as follows:

| Bond | Expected Length (Å) |

| C=S | 1.65 - 1.75 |

| C-S (ester) | 1.75 - 1.85 |

| C-N | 1.30 - 1.40 |

| N-C (ethyl) | 1.45 - 1.50 |

| C-C (ethyl) | 1.50 - 1.55 |

| C-O (ethyl) | 1.40 - 1.45 |

| Angle | Expected Angle (°) |

| S=C-S | 115 - 125 |

| S=C-N | 120 - 130 |

| S-C-N | 110 - 120 |

| C-N-C (ethyl) | 115 - 125 |

| N-C-C (ethyl) | 108 - 112 |

| C-C-O (ethyl) | 107 - 111 |

Note: These are generalized values and the actual parameters for N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester may vary.

Experimental Protocols for Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for a complete structural analysis.

Synthesis

The synthesis of N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester can be inferred from procedures for related compounds. A plausible route involves the reaction of 2-aminoethanol with carbon disulfide in the presence of a base, followed by S-alkylation with a methylating agent. A documented synthesis of a derivative, N-[2-(2-tetrahydropyranyl)oxyethyl]dithiocarbamic acid methyl ester, starts from the title compound, confirming its availability as a precursor.[6]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule.

Experimental Workflow:

Figure 1: General workflow for X-ray crystallography.

Methodology:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[7] The diffraction pattern is recorded on a detector as the crystal is rotated.[7]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined.[7] This initial model is then refined to achieve the best fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the molecular skeleton.

Expected ¹H NMR Spectral Features:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -OH | 1-5 (broad) | Singlet |

| -NH -CH₂- | ~3.5 | Triplet |

| -CH₂-OH | ~3.7 | Triplet |

| -S-CH₃ | ~2.5 | Singlet |

Expected ¹³C NMR Spectral Features:

| Carbon | Expected Chemical Shift (ppm) |

| C =S | 190 - 210 |

| -C H₂-N- | 40 - 50 |

| -C H₂-OH | 60 - 70 |

| -S-C H₃ | 15 - 25 |

Methodology:

-

Sample Preparation: A small amount of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to assemble the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8][9]

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad |

| N-H stretch | 3100 - 3500 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C=S stretch | 1000 - 1250 | Strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or dissolved in a suitable solvent.[9][10]

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded.

-

Spectral Interpretation: The absorption bands in the spectrum are assigned to specific functional groups to confirm the molecular structure.

Logical Relationships in Structural Elucidation

The process of determining the structure of a molecule involves a logical flow of information from different analytical techniques.

Figure 2: Logical workflow for molecular structure elucidation.

Conclusion

The structural analysis of N-(2-Hydroxyethyl)carbamodithioic Acid Methyl Ester requires a multi-faceted approach combining synthesis, purification, and various analytical techniques. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its characterization based on the well-established chemistry of dithiocarbamates. The detailed protocols and expected data will be valuable for researchers working on the synthesis, characterization, and application of this and related molecules in drug discovery and materials science.

References

- 1. N-(2-Hydroxyethyl)carbaModithioic Acid Methyl Ester manufacturers and suppliers in india [chemicalbook.com]

- 2. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis, Crystal Structure and Stability Studies of Dithiocarbamate Complexes of Some Transition Elements (M=Co, Ni, Pd) | Semantic Scholar [semanticscholar.org]

- 6. prepchem.com [prepchem.com]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. webassign.net [webassign.net]

Initial Investigations into Dithiocarbamate-Mediated Polymerization: A Technical Guide

Introduction

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The process is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains.[1] Among the various classes of CTAs, dithiocarbamates have emerged as a particularly versatile group. Initial forays into their use, however, revealed a critical dependency on their chemical structure, a finding that unlocked their potential and paved the way for their widespread application. This guide delves into the core principles and seminal findings from the initial investigations of dithiocarbamate-mediated polymerization.

The Core Principle: The RAFT Mechanism

RAFT polymerization operates via a degenerate chain transfer process, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing irreversible termination reactions.[2] The process, mediated by a dithiocarbamate RAFT agent, involves a sequence of addition and fragmentation steps.

The Decisive Factor: Dithiocarbamate Structure

Early research quickly established that not all dithiocarbamates are effective RAFT agents. Simple N,N-dialkyl dithiocarbamates, previously known as "photoiniferters," proved ineffective for achieving controlled polymerization under thermal conditions.[3] The breakthrough came with the discovery that the electronic structure of the nitrogen substituent (the 'Z' group) is paramount.

Effective control is achieved when the non-bonded electron pair of the nitrogen atom is part of an aromatic or conjugated system (e.g., pyrrole, pyrazole, or imidazole).[3][4] This delocalization reduces the electron-donating character of the nitrogen into the thiocarbonyl (C=S) group. Consequently, the C=S double bond becomes more reactive towards radical addition, and the subsequent fragmentation steps are more favorable, enabling the RAFT equilibrium to be established effectively.[3] In contrast, in simple N,N-dialkyl dithiocarbamates, the nitrogen lone pair strongly delocalizes into the thiocarbonyl group, reducing its reactivity and rendering the compound ineffective as a RAFT agent.[3]

Quantitative Data from Initial Studies

The success of dithiocarbamates in which the nitrogen lone pair is part of an aromatic system was demonstrated through the controlled polymerization of various monomers like styrene and acrylates. These experiments yielded polymers with predictable molecular weights (Mn) and low polydispersity indices (Mw/Mn), typically below 1.2, which is a hallmark of a controlled polymerization process.[3]

Table 1: Polymerization of Styrene and Acrylic Monomers with Aromatic Dithiocarbamate RAFT Agents (Data sourced from Macromolecules 1999, 32, 6977-6980)[3]

| Monomer | RAFT Agent | Time (h) | Conversion (%) | Mn (calc) | Mn (exp) | Mw/Mn |

| Styrene | 5a (Pyrrole-based) | 6 | 21 | 5,800 | 6,480 | 1.46 |

| Styrene | 5a (Pyrrole-based) | 16 | 45 | 12,400 | 12,100 | 1.21 |

| Styrene | 5a (Pyrrole-based) | 30 | 70 | 19,200 | 15,600 | 1.20 |

| Methyl Acrylate | 5a (Pyrrole-based) | 4 | 59 | 3,300 | 3,400 | 1.13 |

| Methyl Acrylate | 5b (Pyrrole-based) | 16 | 98 | 13,000 | 12,100 | 1.07 |

| Methyl Methacrylate | 5b (Pyrrole-based) | 8 | 58 | 6,100 | 6,700 | 1.27 |

| N,N-dimethylacrylamide | 6 (Imidazole-based) | 4 | 60 | 10,600 | 10,500 | 1.14 |

Further studies explored other dithiocarbamate structures, such as those derived from diethanolamine, for the polymerization of styrene, demonstrating first-order kinetics and a linear evolution of molecular weight with conversion.[5]

Table 2: Polymerization of Styrene with Diethanolamine (DEA) Dithiocarbamate RAFT Agent (Data sourced from J. Chem. Sci. 2018, 130, 10)[5]

| Time (h) | Conversion (%) | Mn (exp) | Mw/Mn |

| 12 | 11.2 | 37,113 | 1.42 |

| 24 | 19.8 | 39,245 | 1.43 |

| 48 | 32.7 | 41,879 | 1.48 |

| 72 | 45.1 | 43,183 | 1.51 |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon initial findings. Below are representative protocols for the synthesis of a dithiocarbamate RAFT agent and its subsequent use in polymerization.

Protocol 1: Synthesis of a Dithiocarbamate RAFT Agent

This protocol is adapted from the synthesis of Cyanomethyl Methyl(Pyridine-4-yl)Dithiocarbamate.[2]

-

Reactant Preparation: Dissolve 4-(methylamino)pyridine (4.5 g, 42.05 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) in a flask under a nitrogen atmosphere.

-

Deprotonation: Cool the solution to -10 °C in an ice-salt bath. Add n-butyl lithium (2.5 M in hexanes, 22 mL, 55.00 mmol) dropwise. Stir the reaction mixture for 1 hour at this temperature.

-

Thiocarbonylation: Add carbon disulfide (5.1 mL, 84.00 mmol) to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 20 hours.

-

Alkylation: Cool the resulting mixture to 0 °C and add bromoacetonitrile (7.57 g, 63.00 mmol).

-

Workup: Stir the reaction at room temperature for 2 hours. After the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product is purified, often by column chromatography, to yield the final RAFT agent.

Protocol 2: Dithiocarbamate-Mediated RAFT Polymerization

This protocol describes a general procedure for the RAFT polymerization of a vinyl monomer, such as 1-vinyl-1,2,4-triazole (VT), using a synthesized dithiocarbamate agent and AIBN as the initiator.[2]

-

Stock Solution Preparation: Prepare stock solutions of the monomer (e.g., VT), the dithiocarbamate RAFT agent, and the initiator (e.g., AIBN) in the chosen solvent (e.g., methanol or DMF).

-

Reaction Setup: In a dry glass ampoule equipped with a magnetic stirrer, add the required volumes of the monomer, RAFT agent, and initiator solutions to achieve the desired molar ratios (e.g., [M]:[CTA]:[I] = 100:1:0.2).

-

Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Seal the ampoule under vacuum and place it in a preheated oil bath or thermostat set to the desired reaction temperature (e.g., 60 °C).

-

Termination and Isolation: After the desired time, stop the reaction by immersing the ampoule in liquid nitrogen. Dissolve the resulting polymer in a suitable solvent and precipitate it into a non-solvent (e.g., precipitate a DMF solution into an ethanol-acetone mixture).

-

Purification and Drying: The precipitated polymer is collected, re-dissolved, and re-precipitated to remove unreacted monomer and initiator fragments. The final polymer is dried in a vacuum oven to a constant weight.

-

Characterization: The polymer's molecular weight (Mn) and polydispersity (Mw/Mn) are determined using Gel Permeation Chromatography (GPC). The polymer structure and end-group fidelity can be confirmed by NMR spectroscopy.[2][5]

Conclusion

The initial investigations into dithiocarbamate-mediated polymerization were pivotal, transforming this class of compounds from ineffective "iniferters" into powerful tools for controlled radical polymerization. The key discovery was the crucial role of the nitrogen substituent's electronic structure: delocalization of the nitrogen's lone pair into an aromatic system is required for effective RAFT control.[3] This fundamental understanding allowed for the rational design of dithiocarbamate RAFT agents capable of controlling the polymerization of a wide array of monomers, producing well-defined polymers with low polydispersity.[3][6] These seminal studies laid the groundwork for the subsequent development of highly versatile and "switchable" dithiocarbamate agents, cementing their place in the field of advanced macromolecular engineering.[7]

References

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of Dithiocarbamate RAFT Agents

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermal stability of dithiocarbamate RAFT (Reversible Addition-Fragmentation chain Transfer) agents, which is a critical parameter for their storage, handling, and application in controlled polymer synthesis. Understanding the thermal limits and decomposition pathways of these agents is essential for preventing loss of control during polymerization, avoiding unwanted side products, and ensuring the integrity of the resulting polymers.

Thermal Stability Data

The thermal stability of a dithiocarbamate RAFT agent is not an intrinsic value but is highly dependent on its molecular structure, specifically the nature of the activating Z-group (substituents on the nitrogen) and the leaving R-group.[1] Studies show that dithiocarbamates are generally more thermally stable than many other classes of RAFT agents, such as xanthates or certain trithiocarbonates.[2]

Quantitative data on the decomposition of dithiocarbamate RAFT agents is sparsely reported in comparative tables. Stability is often discussed in relative terms or in the context of polymer end-group thermolysis. The following table summarizes these qualitative trends and provides context with available quantitative data for other RAFT agent classes.

| RAFT Agent Class | Z-Group / R-Group Variation | Stability Trend / Observation | Quantitative Data (Value) | Method |

| Dithiocarbamate | Z = -N(CH₂CH₃)₂ (vs. other Z-groups) | More stable than dithioesters and trithiocarbonates for the same R-group.[1] | - | Solution Kinetics |

| Dithiocarbamate | Z = Aromatic (e.g., Pyrazole, Carbazole) | More effective and stable RAFT agents than simple N,N-dialkyl dithiocarbamates.[3] | - | Polymerization |

| General RAFT | R-Group Variation (Identical Z-Group) | Stability decreases: -CH₂Ph > -C(Me)HPh > -C(Me)₂Ph > -C(Me)₂CN.[1] | - | Solution Kinetics |

| General RAFT | Z-Group Variation (Identical R-Group) | Stability decreases: Xanthate > Dithiocarbamate > Trithiocarbonate > Dithioester.[1] | - | Solution Kinetics |

| Dithiobenzoate (for comparison) | PMMA-dithiobenzoate end-group | Onset of thermal elimination. | ~180 °C | TGA[2] |

| Dithiobenzoate (for comparison) | PMMA-dithiobenzoate end-group | Activation Energy (Eₐ) of decomposition. | 77.6 kJ/mol | Solution Kinetics[4] |

| Trithiocarbonate (for comparison) | PMMA-trithiocarbonate end-group | Onset of decomposition. | ~160 °C | TGA[5] |

| Trithiocarbonate (for comparison) | PMMA-trithiocarbonate end-group | Activation Energy (Eₐ) of decomposition. | ~185 kJ/mol | TGA[5] |

Key Factors Influencing Stability:

-

Z-Group: The electronic nature of the nitrogen substituents significantly impacts stability. Lone-pair electron-donating groups on the nitrogen generally increase stability.[1] When the nitrogen lone pair is part of an aromatic system (e.g., pyrazole), the RAFT agent's activity and stability are enhanced.[3]

-

R-Group: The leaving group (R-group) plays a crucial role. The presence of β-hydrogens provides a low-energy decomposition pathway (Chugaev-type elimination).[1] Electron-withdrawing substituents on the R-group tend to destabilize the agent, while bulkier groups can also lead to lower decomposition temperatures.[1]

Experimental Protocols for Stability Assessment

The thermal stability of dithiocarbamate RAFT agents is typically evaluated using a combination of thermo-analytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition, the temperature of maximum weight loss, and the mass of residual material.

-

Methodology:

-

A small, precisely weighed sample (typically 2-10 mg) of the dithiocarbamate RAFT agent is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated in the TGA furnace under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 100 mL/min).[6]

-

A linear heating ramp is applied, for instance, 10 °C/min, over a temperature range (e.g., 30 °C to 600 °C).[6]

-

The instrument records the sample's mass as a function of temperature.

-

The resulting TGA curve (mass % vs. temperature) is analyzed to identify the onset temperature of decomposition (T_onset), where significant mass loss begins. The derivative of this curve (DTG) shows the temperature of the maximum rate of decomposition (T_max).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like melting, crystallization, and decomposition, which are associated with endothermic or exothermic events.

-

Methodology:

-

A small, weighed sample (typically 2-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[6]

-

The DSC thermogram plots the differential heat flow against temperature.

-

Endothermic peaks may indicate melting or decomposition, while exothermic peaks can also signify decomposition or rearrangement processes. This data complements TGA results.

-

Solution-Based Kinetic Studies

To understand decomposition mechanisms under conditions more relevant to polymerization, RAFT agents are heated in solution, and their degradation is monitored over time using spectroscopic methods.

-

Methodology:

-

A solution of the dithiocarbamate RAFT agent is prepared in a suitable solvent (e.g., toluene, dioxane) in a sealed reaction vessel.

-

The solution is heated to a constant temperature (e.g., 120 °C) in an oil bath or heating block.[7]

-

Aliquots are taken at regular time intervals.

-

The concentration of the remaining RAFT agent in each aliquot is quantified using techniques like ¹H NMR spectroscopy or UV-Vis spectroscopy (monitoring the disappearance of the characteristic C=S absorption).

-

The data is used to determine the order of the decomposition reaction and calculate the rate constant (k).

-

By repeating the experiment at several different temperatures, the activation energy (Eₐ) of the decomposition can be calculated using the Arrhenius equation.[1]

-

Decomposition Pathways

The thermal decomposition of dithiocarbamate RAFT agents primarily occurs through three distinct pathways, dictated by the structure of the leaving R-group.[1][2]

Chugaev-Type Elimination (β-Elimination)

This is the most common and lowest-energy decomposition pathway for RAFT agents that possess a hydrogen atom on the β-carbon of the R-group.[1] The reaction proceeds via a concerted, six-membered cyclic transition state, resulting in an alkene, a dithiocarbamic acid, and its subsequent decomposition products.

Caption: Chugaev-type elimination pathway for dithiocarbamates.

α-Elimination

For RAFT agents that lack β-hydrogens but possess α-hydrogens (e.g., a benzyl R-group), an α-elimination pathway can occur at higher temperatures. This mechanism involves the formation of a carbene intermediate, which can then dimerize.[1]

Caption: α-Elimination pathway via a carbene intermediate.

Homolytic Scission

Homolysis, or the cleavage of the C-S bond to form two radical species, is generally a higher-energy process but can occur at elevated temperatures. This pathway is particularly relevant for understanding the loss of "living" character during polymerization.[1]

Caption: Homolytic scission of the C-S bond at high temperatures.

Workflow for Thermal Stability Assessment

A systematic approach is necessary to fully characterize the thermal properties of a new dithiocarbamate RAFT agent. The following workflow outlines the key steps from synthesis to kinetic analysis.

Caption: Experimental workflow for assessing RAFT agent stability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. [PDF] Thermal Decomposition of Dithioesters and Its Effect on RAFT Polymerization | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of Methyl (2-hydroxyethyl)carbamodithioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of Methyl (2-hydroxyethyl)carbamodithioate, a dithiocarbamate compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data, provides comprehensive experimental protocols for acquiring these spectra, and illustrates the general workflow for synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic characterization of this compound. These values are predicted based on the known spectral characteristics of dithiocarbamates and analogous organic molecules containing similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | S-CH₃ |

| ~3.6 | Triplet | 2H | N-CH₂ -CH₂-OH |

| ~3.8 | Triplet | 2H | N-CH₂-CH₂ -OH |

| Variable | Broad Singlet | 1H | OH |

| Variable | Broad Singlet | 1H | NH |

Note: Solvent is typically CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The chemical shifts for OH and NH protons are highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~18 | S-CH₃ |

| ~50 | N-CH₂ -CH₂-OH |

| ~60 | N-CH₂-CH₂-OH |

| ~200 | N-C S₂ |

Note: Solvent is typically CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch |

| 3200 - 3100 | Medium | N-H stretch |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1550 - 1450 | Strong | C-N stretch (thioureide)[1] |

| 1050 - 950 | Strong | C=S stretch[1] |

| ~1050 | Medium | C-O stretch |

Note: The C-N stretching vibration of the thioureide group and the C=S stretching vibration are characteristic and important for the identification of dithiocarbamates.[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A general procedure for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, followed by alkylation. For this compound, the following protocol can be adapted:

-

Formation of the Dithiocarbamate Salt: To a stirred solution of 2-aminoethanol (1 equivalent) in a suitable solvent (e.g., ethanol, water) cooled in an ice bath, a solution of a base such as sodium hydroxide or potassium hydroxide (1 equivalent) is added. Carbon disulfide (1 equivalent) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours to form the corresponding sodium or potassium (2-hydroxyethyl)carbamodithioate salt.

-

Methylation: To the solution of the dithiocarbamate salt, methyl iodide (1 equivalent) is added dropwise. The reaction is typically stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification can be achieved by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters are used, including a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS (for ¹H) or the residual solvent peak (for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the liquid sample of this compound is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Spectrum Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic characterization workflow.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl (2-hydroxyethyl)carbamodithioate in RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl (2-hydroxyethyl)carbamodithioate in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), commonly known as a RAFT agent. Dithiocarbamates are a class of RAFT agents that can be used to mediate the polymerization of a variety of monomers.[1]

The specific RAFT agent of interest, this compound, is a dithiocarbamate with a hydroxyl functional group. This hydroxyl group presents a valuable site for post-polymerization modification, making it potentially useful for bioconjugation and drug delivery applications.[2] However, it is important to note that the effectiveness of a dithiocarbamate as a RAFT agent is highly dependent on its structure. Simple N,N-dialkyldithiocarbamates are generally considered to be less effective for controlling the polymerization of "more activated monomers" (MAMs) such as acrylates and methacrylates, often leading to poor control over molecular weight and higher dispersity.[3] More effective dithiocarbamates typically have the nitrogen lone pair involved in an aromatic system.[3]

Therefore, while this compound offers the advantage of a hydroxyl handle, its use in the polymerization of acrylates and methacrylates may require careful optimization and may not provide the same level of control as other classes of RAFT agents. These application notes provide a representative protocol and relevant data to guide researchers in the use of this functional RAFT agent.

Synthesis of this compound

A plausible synthesis for this compound can be adapted from general procedures for dithiocarbamate synthesis.[4] The following is a representative protocol.

Materials:

-

N-methylethanolamine

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., sodium hydroxide or potassium hydroxide)

-

Methyl iodide (CH₃I) or another methylating agent

-

An appropriate solvent (e.g., water, ethanol, or a mixture)

Procedure:

-

Dissolve N-methylethanolamine and the base in the chosen solvent in a flask equipped with a stirrer and cooled in an ice bath.

-

Slowly add carbon disulfide to the stirred solution. The reaction is often exothermic.

-

After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-2 hours) at room temperature to form the dithiocarbamate salt.

-

Cool the reaction mixture again in an ice bath and slowly add the methylating agent (e.g., methyl iodide).

-

Allow the reaction to proceed, monitoring for completion by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the product can be extracted into an organic solvent, washed, dried, and purified, for instance by column chromatography.

Data Presentation

The following table summarizes representative data from the literature for the RAFT polymerization of various acrylate and methacrylate monomers using different dithiocarbamate RAFT agents. This data provides a context for the expected outcomes when using a dithiocarbamate CTA. Note that the performance of this compound may differ.

| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| Styrene | S-Benzyl N,N-diethyldithiocarbamate | Thermal | Benzene | 100 | 16 | >95 | 8,700 | 1.14 | [3] |

| Methyl Methacrylate | Cyanomethyl methyl(phenyl)dithiocarbamate | AIBN | Benzene | 60 | >95 | 51,500 | 1.19 | [3] | |

| Methyl Acrylate | 2-(Carbazole-9-carbothioylsulfanyl)-2-methyl-propionic acid ester | γ-irradiation | Bulk | N/A | N/A | N/A | 10,500 | 1.14 | |

| 1-Vinyl-1,2,4-triazole | Cyanomethyl methyl(phenyl)dithiocarbamate | AIBN | Methanol | 60 | 24 | >98 | 19,000-21,000 | 1.16-1.21 | [5] |

Experimental Protocols

General Protocol for RAFT Polymerization of 2-Hydroxyethyl Acrylate (HEA)

This protocol is a representative guideline for the polymerization of a hydroxyl-functional acrylate monomer using this compound. Optimization of reaction conditions is likely necessary.

Materials:

-

2-Hydroxyethyl acrylate (HEA), inhibitor removed

-

This compound (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)

-

Nitrogen or Argon gas for deoxygenation

-

Schlenk flask or reaction tube with a magnetic stirrer

-

Oil bath with temperature controller

Procedure:

-

Preparation of Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of HEA monomer, this compound, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the control over the polymerization. A typical starting point could be [HEA]:[RAFT]:[AIBN] =[6]::[0.1].

-

Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by techniques such as ¹H NMR spectroscopy (to determine monomer conversion) and Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) (to determine molecular weight and dispersity).

-

Termination and Purification: Once the desired conversion is reached, the polymerization can be stopped by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum.

Characterization:

-

Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to a stable internal standard or polymer peaks.

-

Molecular Weight and Dispersity (Đ): Determined by GPC/SEC analysis. Due to the hydroxyl groups, derivatization of the polymer may be necessary for accurate analysis in some solvents.

Visualizations

General Mechanism of RAFT Polymerization

Caption: General mechanism of RAFT polymerization.

Experimental Workflow for RAFT Polymerization

Caption: Experimental workflow for RAFT polymerization.

Post-Polymerization Modification for Drug Delivery

Caption: Post-polymerization drug conjugation workflow.

Conclusion

This compound presents an interesting, albeit potentially challenging, RAFT agent for the synthesis of functional polymers. While its simple N,N-dialkyl structure may limit its efficiency in controlling the polymerization of acrylates and methacrylates, the presence of a hydroxyl group offers a convenient handle for post-polymerization modifications, which is highly desirable in the field of drug delivery and biomaterials. Researchers using this RAFT agent should be prepared to undertake systematic optimization of reaction conditions to achieve the desired polymer characteristics. The protocols and data presented here serve as a foundational guide for initiating such studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]

- 5. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Polymerization of Hydrophilic Monomers using Methyl (2-hydroxyethyl)carbamodithioate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methyl (2-hydroxyethyl)carbamodithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent for the controlled polymerization of hydrophilic monomers, with a specific focus on 2-hydroxyethyl methacrylate (HEMA). The protocols outlined below are based on established principles of RAFT polymerization and data from analogous systems.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The choice of the RAFT agent is crucial for achieving good control over the polymerization of specific monomers. Dithiocarbamates are a versatile class of RAFT agents that have demonstrated efficacy in controlling the polymerization of a wide range of monomers, including methacrylates.

This compound is a functional dithiocarbamate RAFT agent. The presence of a hydroxyl group in its structure makes it particularly suitable for the polymerization of hydrophilic monomers like HEMA, as it can enhance its solubility in polar solvents often used for these polymerizations. Furthermore, the terminal hydroxyl group on the resulting polymer can be utilized for post-polymerization modifications, such as bioconjugation, which is of significant interest in drug delivery and biomedical applications.

Synthesis of this compound RAFT Agent

A plausible synthetic route for this compound is a two-step process involving the formation of a dithiocarbamate salt followed by S-alkylation.

Protocol: Synthesis of Sodium N-(2-hydroxyethyl)-N-methyl-dithiocarbamate

-

In a round-bottom flask cooled in an ice bath, dissolve N-methylethanolamine (1 equivalent) in a suitable solvent such as methanol.

-

Slowly add sodium hydroxide (1 equivalent) to the solution while stirring.

-

After the sodium hydroxide has dissolved, add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

The resulting sodium N-(2-hydroxyethyl)-N-methyl-dithiocarbamate can be isolated by precipitation with a non-polar solvent like diethyl ether and used in the next step without further purification.

Protocol: Synthesis of S-Methyl N-(2-hydroxyethyl)dithiocarbamate

-

Dissolve the sodium N-(2-hydroxyethyl)-N-methyl-dithiocarbamate (1 equivalent) in a polar solvent like acetone or methanol.

-

Cool the solution in an ice bath.

-

Add methyl iodide (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The product, this compound, can be purified by extraction and column chromatography.

RAFT Polymerization of 2-Hydroxyethyl Methacrylate (HEMA)

The following protocol describes the solution polymerization of HEMA using this compound as the RAFT agent and a thermal initiator.

Experimental Protocol

-

Materials:

-

2-Hydroxyethyl methacrylate (HEMA), inhibitor removed.

-

This compound (RAFT agent).

-

Azobisisobutyronitrile (AIBN) (initiator).

-

Solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or a mixture of methanol and water).

-

-

Procedure:

-

In a Schlenk flask, add HEMA, this compound, and AIBN in the desired molar ratio (e.g., [HEMA]:[RAFT]:[AIBN] = 100:1:0.2).

-

Add the chosen solvent to achieve the desired monomer concentration (e.g., 50% w/v).

-

Seal the flask with a rubber septum and deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes while cooling in an ice bath.

-

Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion and polymer properties.

-

Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

The resulting polymer (PHEMA) can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

-

Data Presentation

The following table summarizes representative data for the RAFT polymerization of HEMA using dithiocarbamate RAFT agents, which can be considered as expected outcomes for the polymerization with this compound.

| Entry | [HEMA]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| 1 | 100:1:0.2 | 2 | 25 | 3,250 | 3,500 | 1.25 |

| 2 | 100:1:0.2 | 4 | 50 | 6,500 | 6,800 | 1.20 |

| 3 | 100:1:0.2 | 8 | 85 | 11,050 | 11,500 | 1.15 |

| 4 | 200:1:0.2 | 4 | 40 | 10,400 | 11,000 | 1.30 |

| 5 | 200:1:0.2 | 8 | 75 | 19,500 | 20,100 | 1.22 |

Note: The data presented are representative values based on typical RAFT polymerizations of HEMA and are intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions.

Visualizations

RAFT Polymerization Mechanism

Caption: General mechanism of RAFT polymerization.

Experimental Workflow

Caption: Workflow for RAFT polymerization of HEMA.

Step-by-Step Guide to RAFT Polymerization of Acrylates with Dithiocarbamates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of acrylate monomers utilizing dithiocarbamate-based chain transfer agents (CTAs). Dithiocarbamates are a versatile class of RAFT agents that offer excellent control over the polymerization of "more activated monomers" (MAMs) such as acrylates, enabling the synthesis of well-defined polymers with predictable molecular weights and low polydispersity.[1][2] This control is crucial for applications in drug delivery, biomaterials, and other areas of advanced materials science where precise polymer architecture is paramount.

The effectiveness of dithiocarbamate RAFT agents is highly dependent on the substituents on the nitrogen atom.[3] Specifically, dithiocarbamates in which the nitrogen's lone pair of electrons is involved in an aromatic system exhibit high efficiency in controlling the polymerization of acrylates and other vinyl monomers.[1][3] This guide will detail the synthesis of a representative dithiocarbamate RAFT agent and provide a step-by-step protocol for the subsequent polymerization of an acrylate monomer.

Key Concepts of RAFT Polymerization

RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures such as block copolymers.[1] The process relies on a chain transfer agent (the RAFT agent) to mediate the polymerization via a reversible addition-fragmentation mechanism.

The RAFT Mechanism

The generally accepted mechanism for RAFT polymerization is illustrated below. The key feature is the rapid equilibrium between active (propagating) and dormant polymer chains, which ensures that all chains have an equal opportunity to grow, leading to a low polydispersity index (Đ).

Figure 1: The RAFT polymerization mechanism, including initiation, RAFT equilibrium, and termination steps.

Experimental Protocols

Protocol 1: Synthesis of a Dithiocarbamate RAFT Agent

This protocol describes the synthesis of cyanomethyl methyl(pyridin-4-yl)dithiocarbamate, a type of N-aryl-N-pyridyl dithiocarbamate that has been shown to be effective for the polymerization of acrylates.[4]

Materials:

-

4-(Methylamino)pyridine

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Carbon disulfide (CS₂)

-

Bromoacetonitrile

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon source, cannulas, septa)

Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Starting Material: Dissolve 4-(methylamino)pyridine in anhydrous THF in the flask under an inert atmosphere.

-

Deprotonation: Cool the solution to -10 °C using an appropriate cooling bath. Slowly add n-butyllithium solution dropwise via syringe. Stir the reaction mixture for 1 hour at this temperature.

-

Dithiocarbamate Formation: Add carbon disulfide dropwise to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir for 20 hours.

-

Alkylation: Cool the resulting mixture to 0 °C and add bromoacetonitrile. Stir at room temperature for 2 hours.

-

Work-up: Quench the reaction by pouring the mixture into ice water.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate. Decant the solution and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[4]

Characterization: The structure and purity of the synthesized RAFT agent should be confirmed by ¹H and ¹³C NMR spectroscopy.[4][5]

Protocol 2: RAFT Polymerization of Methyl Acrylate

This protocol provides a general procedure for the RAFT polymerization of methyl acrylate using a dithiocarbamate RAFT agent and a thermal initiator such as 2,2'-azobis(2-cyanopropane) (AIBN).

Materials:

-

Methyl acrylate (MA), inhibitor removed prior to use

-

Dithiocarbamate RAFT agent (synthesized as in Protocol 1 or commercially available)

-

2,2'-Azobis(2-cyanopropane) (AIBN)

-

Anhydrous solvent (e.g., benzene, toluene, or dioxane)

-

Reaction vessel (e.g., Schlenk tube or ampule)

-

Methanol (for precipitation)

Procedure:

-

Preparation of Reaction Mixture: In a reaction vessel, dissolve the dithiocarbamate RAFT agent and AIBN in the chosen solvent. Add the desired amount of methyl acrylate. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight of the resulting polymer. A typical ratio is [Monomer]:[RAFT Agent]:[Initiator] = 200:5:1.

-

Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: After degassing, seal the reaction vessel under vacuum or an inert atmosphere. Immerse the vessel in a preheated oil bath at the desired temperature (typically 60-80 °C) for a specified time.[1]

-

Termination and Isolation: To quench the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol while stirring.

-

Purification: Isolate the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization: The molecular weight (Mn) and polydispersity index (Đ) of the polymer should be determined by gel permeation chromatography (GPC). Monomer conversion can be determined gravimetrically or by ¹H NMR spectroscopy.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the RAFT polymerization of acrylates with dithiocarbamates.

Figure 2: A generalized experimental workflow for RAFT polymerization.

Quantitative Data Summary

The following table summarizes representative data for the RAFT polymerization of methyl acrylate (MA) using a dithiocarbamate RAFT agent. This data demonstrates the excellent control over molecular weight and the low polydispersity achievable with this method.

| Monomer | RAFT Agent | [Monomer] (M) | [RAFT Agent] (x 10⁻² M) | [Initiator] (x 10⁻² M) | Time (h) | Conversion (%) | Mn (GPC) | Mn (calc) | Đ (Mw/Mn) |

| MA | 5a | 2.22 | 1.48 | 0.073 | 16 | 74 | 8,800 | 9,800 | 1.17 |

| MA | 6 | 2.22 | 0.15 | 0.066 | 4 | 66 | 82,600 | 84,100 | 1.14 |